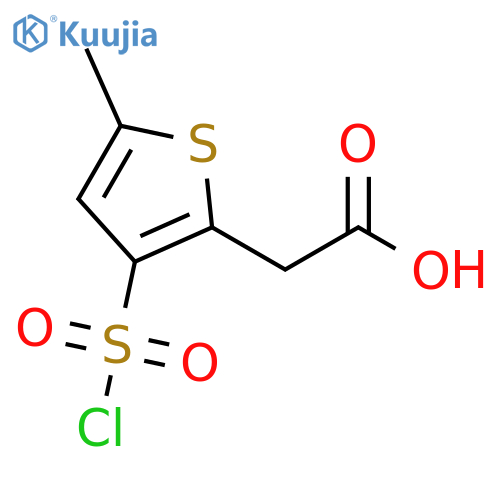Cas no 2137870-13-2 (2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl-)

2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl-
-
- インチ: 1S/C7H7ClO4S2/c1-4-2-6(14(8,11)12)5(13-4)3-7(9)10/h2H,3H2,1H3,(H,9,10)
- InChIKey: UWKHORKBKKQXPE-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)SC(C)=CC=1S(Cl)(=O)=O
2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-649433-0.1g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 0.1g |
$1144.0 | 2025-03-15 | |
| Enamine | EN300-649433-0.25g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 0.25g |
$1196.0 | 2025-03-15 | |
| Enamine | EN300-649433-2.5g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 2.5g |
$2548.0 | 2025-03-15 | |
| Enamine | EN300-649433-0.05g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 0.05g |
$1091.0 | 2025-03-15 | |
| Enamine | EN300-649433-0.5g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 0.5g |
$1247.0 | 2025-03-15 | |
| Enamine | EN300-649433-5.0g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 5.0g |
$3770.0 | 2025-03-15 | |
| Enamine | EN300-649433-10.0g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 10.0g |
$5590.0 | 2025-03-15 | |
| Enamine | EN300-649433-1.0g |
2-[3-(chlorosulfonyl)-5-methylthiophen-2-yl]acetic acid |
2137870-13-2 | 95.0% | 1.0g |
$1299.0 | 2025-03-15 |
2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- 関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl-に関する追加情報
Comprehensive Overview of 2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- (CAS No. 2137870-13-2)
2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- (CAS No. 2137870-13-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the thiophene family, a class of heterocyclic compounds known for their versatility in synthetic chemistry. The presence of both chlorosulfonyl and methyl groups on the thiophene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the demand for thiophene derivatives has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in 3-(chlorosulfonyl)-5-methyl-2-thiopheneacetic acid due to its potential role in developing novel therapeutics. For instance, thiophene-based compounds are frequently explored for their anti-inflammatory, antimicrobial, and anticancer properties. This compound's chlorosulfonyl group offers a reactive site for further functionalization, enabling the creation of targeted molecules with enhanced bioactivity.
From an industrial perspective, CAS 2137870-13-2 is often utilized in the production of advanced intermediates for agrochemicals. Its structural features allow for the design of crop protection agents with improved efficacy and environmental safety. As sustainability becomes a global priority, the agrochemical sector is increasingly focusing on compounds like 2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- to develop greener alternatives to traditional pesticides.
The synthesis of 2137870-13-2 typically involves multi-step organic reactions, including sulfonation and chlorination of the thiophene backbone. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize the yield and purity of this compound. These innovations align with the growing trend of green chemistry, which emphasizes reducing waste and energy consumption in chemical manufacturing.
Analytical characterization of 2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- is critical for ensuring its quality and applicability. Techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly used to verify its structure and purity. These methods are essential for meeting regulatory standards in pharmaceuticals and agrochemicals, where impurity profiles can significantly impact product performance.
In the context of drug development, thiophene derivatives are being investigated for their potential to address unmet medical needs. For example, researchers are exploring the use of 3-(chlorosulfonyl)-5-methyl-2-thiopheneacetic acid in the design of kinase inhibitors, which play a crucial role in treating cancers and autoimmune diseases. The compound's ability to act as a scaffold for further modifications makes it a promising candidate for next-generation therapeutics.
The agrochemical industry also benefits from the unique properties of CAS 2137870-13-2. Its incorporation into herbicide and fungicide formulations has shown improved target specificity and reduced off-target effects. This aligns with the increasing consumer demand for sustainable farming practices and environmentally friendly pest control solutions. As regulatory bodies tighten restrictions on harmful chemicals, the importance of innovative intermediates like 2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- cannot be overstated.
Looking ahead, the future of 2137870-13-2 appears bright, with ongoing research uncovering new applications in both life sciences and material engineering. Its compatibility with modern synthetic methodologies and its potential to contribute to green chemistry initiatives position it as a compound of enduring relevance. As industries continue to prioritize sustainability and efficiency, 2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl- will likely remain a focal point of scientific and industrial innovation.
2137870-13-2 (2-Thiopheneacetic acid, 3-(chlorosulfonyl)-5-methyl-) Related Products
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)




